アジド酢酸

概要

説明

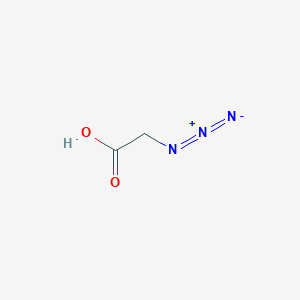

Azidoacetic acid is an organic compound with the chemical formula C₂H₃N₃O₂. It is a colorless to pale yellow liquid or crystalline solid that is known for its reactivity and versatility in organic synthesis. Azidoacetic acid is primarily used as a reagent in the synthesis of various organic compounds, particularly in the field of click chemistry, where it serves as a precursor for the formation of 1,2,3-triazoles through azide-alkyne cycloaddition reactions .

科学的研究の応用

Chemical Synthesis

1. Building Block for Click Chemistry

Azidoacetic acid serves as an essential building block in click chemistry, particularly for the synthesis of complex molecules. It can modify primary amines to create stable amide bonds, facilitating further reactions with terminal alkynes or strained cyclooctynes. This process is valuable in creating bioconjugates and drug delivery systems .

2. Peptide Synthesis

In peptide synthesis, azidoacetic acid is utilized to introduce azide functionalities into peptides through solid-phase peptide synthesis techniques. Its incorporation allows for subsequent modifications via click chemistry, enhancing the versatility of peptide-based therapeutics . For instance, it has been employed in the synthesis of multivalent ligands that target specific receptors on cancer cells, improving binding affinity significantly through cooperative interactions .

Biomedical Research

3. Targeted Drug Delivery

Azidoacetic acid is instrumental in developing targeted drug delivery systems. By conjugating drugs to nanoparticles via click chemistry, researchers can achieve selective targeting of cancer cells while minimizing effects on healthy tissues. Studies have demonstrated successful applications where azidoacetic acid-functionalized nanoparticles selectively bind to bacterial cells over mammalian cells, showcasing its potential in antimicrobial therapies .

4. Imaging Applications

The compound is also used in imaging applications. Azidoacetic acid can be incorporated into imaging agents that allow for the visualization of biological processes at the cellular level. For instance, it has been used to tag specific biomolecules for fluorescence imaging, aiding in the study of cellular interactions and behaviors .

Materials Science

5. Surface Functionalization

In materials science, azidoacetic acid is employed for surface functionalization of various substrates. Its ability to form covalent bonds with surfaces enables the modification of physical and chemical properties of materials, which can enhance their performance in applications such as sensors and catalysts . The successful grafting of azido groups onto surfaces has been validated using techniques like Fourier-transform infrared spectroscopy (FTIR), confirming the effectiveness of azidoacetic acid in these processes .

Case Studies

作用機序

Target of Action

Azidoacetic acid primarily targets primary amines . It can be used to modify primary amines in the presence of activators, forming a stable amide bond .

Mode of Action

The compound interacts with its targets (primary amines) through a process known as click chemistry . This involves the formation of 1,2,3-triazoles, a reaction popularized by Sharpless and Meldal for the selective and biocompatible ligation of peptides, proteins, and especially for the introduction of biomarkers .

Biochemical Pathways

This reaction is used for the selective and biocompatible ligation of peptides, proteins, and for the introduction of biomarkers .

Pharmacokinetics

It’s known that the compound can be reacted with primary amines to form a stable amide bond . This suggests that it may have potential for use in drug delivery systems, where stable bonds are often required to ensure the controlled release of therapeutic agents.

Result of Action

The molecular and cellular effects of azidoacetic acid’s action are largely dependent on the specific biochemical context in which it is used. In general, the formation of 1,2,3-triazoles can be used for the selective and biocompatible ligation of peptides and proteins, and for the introduction of biomarkers .

Action Environment

The action, efficacy, and stability of azidoacetic acid can be influenced by various environmental factors. For example, the reaction with primary amines requires the presence of activators . Additionally, the click chemistry reactions in which azidoacetic acid participates are often carried out in aqueous medium .

生化学分析

Biochemical Properties

Azidoacetic acid can react with primary amine groups in the presence of activators, forming a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules. The azide group in azidoacetic acid can undergo a chemoselective ligation with an alkyne or cyclooctyne , which is often used in the modification of amines and amino acids .

Cellular Effects

The effects of azidoacetic acid on cells are largely dependent on its interactions with biomolecules. For instance, it has been demonstrated that azido-functionalized substrates are cell permeable and suitable for specific labeling of certain proteins in cells . This suggests that azidoacetic acid can influence cell function by modifying the activity of these proteins.

Molecular Mechanism

Azidoacetic acid exerts its effects at the molecular level through its ability to form stable amide bonds with primary amines . This allows it to modify the structure and function of biomolecules, potentially influencing enzyme activity, protein-protein interactions, and gene expression. For example, it has been used for the selective and biocompatible ligation of peptides and proteins .

Temporal Effects in Laboratory Settings

The effects of azidoacetic acid can change over time in laboratory settings. While specific temporal effects of azidoacetic acid have not been extensively studied, it is known that azido-functionalized substrates are suitable for specific labeling of certain proteins in cells , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Given its ability to react with primary amines , it may interact with enzymes or cofactors in various metabolic pathways.

Subcellular Localization

The subcellular localization of azidoacetic acid is likely to depend on its interactions with other biomolecules. Given its reactivity, it could potentially localize to any compartment containing biomolecules with which it can form stable amide bonds .

準備方法

Azidoacetic acid can be synthesized through several methods, with the most common route involving the reaction of bromoacetic acid with sodium azide. The reaction typically proceeds as follows:

- Dissolve bromoacetic acid in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

- Add sodium azide to the solution and stir the mixture at room temperature for several hours.

- After the reaction is complete, the product is isolated by extraction and purified through recrystallization or distillation .

Industrial production methods for azidoacetic acid are similar but often involve larger-scale equipment and more stringent safety protocols due to the compound’s explosive nature .

化学反応の分析

Azidoacetic acid undergoes a variety of chemical reactions, including:

Oxidation: Azidoacetic acid can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of azidoacetic acid typically leads to the formation of amines or other reduced products.

Substitution: The azide group in azidoacetic acid can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used but often include triazoles, amines, and other functionalized organic compounds .

類似化合物との比較

Azidoacetic acid is unique among azide compounds due to its simple structure and high reactivity. Similar compounds include:

Sodium azide (NaN₃): A common azide salt used in various chemical reactions and as a preservative.

Azidomethyl acetate (C₃H₅N₃O₂): Another azide compound used in organic synthesis.

Azidotrimethylsilane (C₃H₉N₃Si): A silicon-containing azide used in the synthesis of organosilicon compounds.

Compared to these compounds, azidoacetic acid offers a balance of reactivity and stability, making it particularly useful in click chemistry and other synthetic applications .

生物活性

Azidoacetic acid, a compound featuring an azide functional group attached to acetic acid, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of azidoacetic acid, summarizing key findings from diverse studies, including synthesis methods, biological evaluations, and potential applications in medicinal chemistry.

Azidoacetic acid can be synthesized through the nucleophilic substitution of bromoacetic acid with sodium azide in aqueous conditions. This method has been reported to yield azidoacetic acid efficiently, making it accessible for further biological studies .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of azidoacetic acid derivatives. For instance, azidoacetic acid has been evaluated for its effectiveness against various bacterial strains. In one study, derivatives of azidoacetic acid exhibited significant antibacterial activity, with varying degrees of effectiveness depending on the specific structural modifications made to the azide group .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of azidoacetic acid and its derivatives. One notable finding indicates that certain hyperbranched polymers containing azido-acetylene monomers exhibit low cytotoxicity against human cancer cell lines (M-HeLa), with IC50 values greater than 100 µM. This suggests that while azidoacetic acid can induce some cytotoxic effects, its derivatives may offer safer alternatives for biomedical applications .

Table: Summary of Biological Activities of Azidoacetic Acid Derivatives

The biological activity of azidoacetic acid is believed to stem from its ability to interact with various cellular targets. The azide group can participate in bioorthogonal reactions, which are valuable in drug development and targeting specific biomolecules within cells. This property allows for selective modification of proteins and peptides, enhancing their therapeutic potential .

Applications in Medicinal Chemistry

Azidoacetic acid and its derivatives are being explored as potential candidates in drug design due to their unique reactivity profiles. The ability to modify biomolecules selectively opens avenues for developing targeted therapies for diseases such as cancer and bacterial infections. Furthermore, the incorporation of azide functionalities into drug candidates can facilitate imaging and tracking within biological systems .

特性

IUPAC Name |

2-azidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUUPXQWDQNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171760 | |

| Record name | Azidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-48-3 | |

| Record name | 2-Azidoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azidoethanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。